1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Description
This compound features a propan-2-ol backbone substituted with a 4-bromophenylsulfanyl group at position 1 and a 4-(4-fluorophenyl)piperazine moiety at position 2.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2OS/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17/h1-8,18,24H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYBQMQZNGGYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent under basic conditions to form the bromophenyl sulfanyl intermediate.
Formation of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 4-fluoroaniline with piperazine under acidic conditions to form the fluorophenyl piperazine intermediate.
Coupling Reaction: The final step involves the coupling of the bromophenyl sulfanyl intermediate with the fluorophenyl piperazine intermediate in the presence of a suitable coupling agent, such as a carbodiimide, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl derivative
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of bromophenyl and fluorophenyl groups with biological targets.
Medicine: This compound may have potential as a pharmaceutical agent due to its unique combination of functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its bromophenyl and fluorophenyl groups. These interactions may modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
- 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 338422-02-9) Key Difference: Bromine replaced with chlorine at the phenylsulfanyl group. Impact: Chlorine reduces lipophilicity (Cl: ClogP ≈ 2.3 vs. Biological activity may vary due to steric and electronic effects .
JJC8-088 and JJC8-091
- Structure : Sulfonyl-linked bis(4-fluorophenyl)methyl groups attached to piperazine.
- Comparison : The sulfonyl group (vs. sulfanyl) is strongly electron-withdrawing, reducing nucleophilicity and altering binding kinetics. These compounds exhibit atypical dopamine uptake inhibition, suggesting the sulfonyl group enhances stability but may reduce flexibility .
Analogues with Modified Piperazine Substituents
- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Structure: Replaces sulfanyl group with a benzo[b]thiophene-methoxy system. The 4,7-dimethoxy groups may improve solubility .
- 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Structure: Adamantyl group replaces bromophenylsulfanyl. Impact: Adamantyl’s bulkiness increases lipophilicity (ClogP ≈ 5.2), favoring CNS penetration. This structural feature is common in neuroactive compounds targeting sigma receptors .
Sulfonyl and Chalcone Hybrids
- 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f)
Comparative Data Table
*Predicted based on structural analogs.
Research Findings and Implications
- Sulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., in JJC8-088 and 5f) improve metabolic stability but may reduce conformational flexibility, impacting receptor binding kinetics .
- Piperazine Modifications : Substituents like methoxy or adamantyl alter receptor selectivity. For example, adamantyl derivatives show promise in neurodegenerative disease targets .
- Chalcone Hybrids: Compounds like 5f demonstrate the versatility of piperazine conjugates in non-CNS applications, such as diabetes management .
Biological Activity
1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound with potential therapeutic applications. Its structure features a piperazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various receptors and enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 394.31 g/mol. The compound's structure includes:
- Piperazine ring : A common motif in many pharmaceuticals.
- Bromophenyl and fluorophenyl groups : These halogenated aromatic rings can enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling pathways, influencing cellular responses such as neurotransmitter release and hormone regulation.
- Enzymatic Activity : The compound can potentially inhibit or activate specific enzymes involved in metabolic pathways, leading to altered physiological effects.
Antipsychotic Effects
Research indicates that compounds similar to this compound exhibit antipsychotic properties by acting as antagonists at dopamine receptors. For instance, studies have shown that piperazine derivatives can effectively reduce symptoms in animal models of schizophrenia by modulating dopaminergic signaling pathways.
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | D2 Dopamine Receptor | Antagonism | |
| Similar Piperazine Derivative | 5HT2A Serotonin Receptor | Antagonism |
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances their efficacy by increasing membrane permeability.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL |
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of piperazine derivatives, including our compound, showed significant reductions in hyperactivity and stereotypy in rodent models. The results indicated that these compounds could serve as potential antipsychotic agents.
Case Study 2: Antimicrobial Screening
Another research effort evaluated the antimicrobial properties of various piperazine derivatives against clinical isolates. The study found that compounds with similar structures to this compound had MIC values comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
